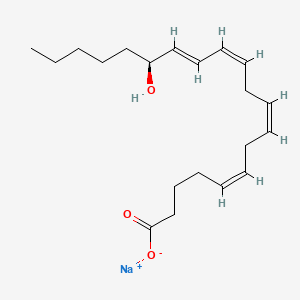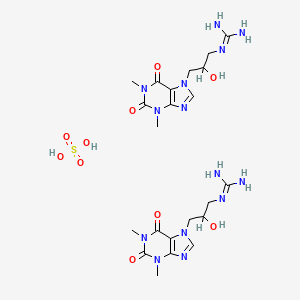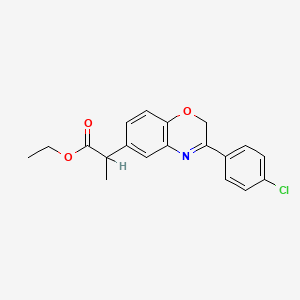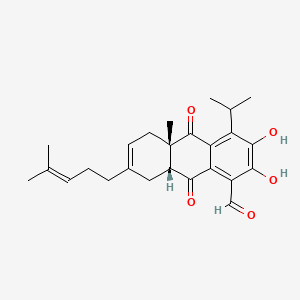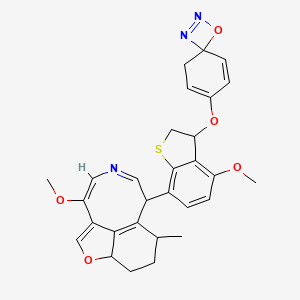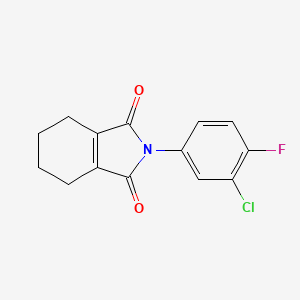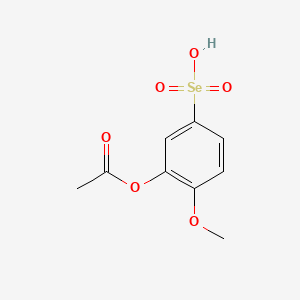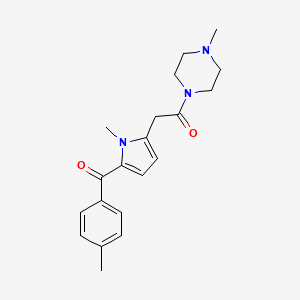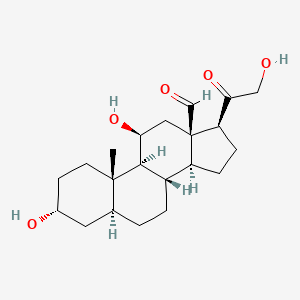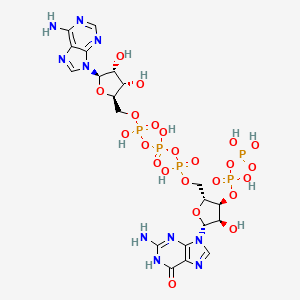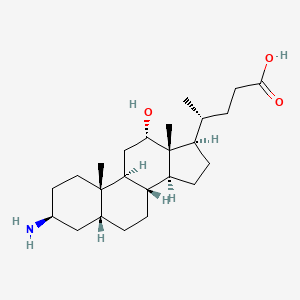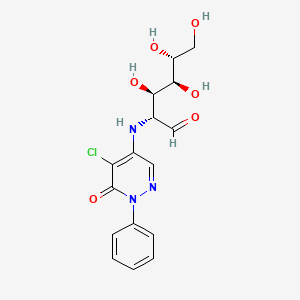
2-((5-Chloro-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino)-2-deoxy-D-glucose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Chloro-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino)-2-deoxy-D-glucose is a complex organic compound that combines the structural features of a pyridazinone derivative and a deoxy sugar
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino)-2-deoxy-D-glucose typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Coupling with Deoxy-D-Glucose: The final step involves coupling the chlorinated pyridazinone with 2-deoxy-D-glucose. This can be achieved through nucleophilic substitution reactions, where the amino group of the deoxy sugar attacks the electrophilic carbon of the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the glucose moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, allowing for the introduction of various functional groups. Reagents such as sodium azide or thiols can be used for these transformations.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-((5-Chloro-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino)-2-deoxy-D-glucose can be used as a probe to study glucose metabolism and transport. Its structural similarity to glucose allows it to interact with glucose transporters and enzymes, providing insights into their mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases, including cancer and metabolic disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science, catalysis, and material science.
Mécanisme D'action
The mechanism of action of 2-((5-Chloro-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino)-2-deoxy-D-glucose involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in glucose metabolism, affecting cellular energy production and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis.
5-Chloro-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl derivatives: Compounds with similar pyridazinone cores but different substituents.
Uniqueness
2-((5-Chloro-1,6-dihydro-6-oxo-1-phenyl-4-pyridazinyl)amino)-2-deoxy-D-glucose is unique due to its combined structural features of a pyridazinone derivative and a deoxy sugar. This dual functionality allows it to interact with a broader range of biological targets and undergo diverse chemical reactions, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
16527-58-5 |
|---|---|
Formule moléculaire |
C16H18ClN3O6 |
Poids moléculaire |
383.78 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[(5-chloro-6-oxo-1-phenylpyridazin-4-yl)amino]-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C16H18ClN3O6/c17-13-10(19-11(7-21)14(24)15(25)12(23)8-22)6-18-20(16(13)26)9-4-2-1-3-5-9/h1-7,11-12,14-15,19,22-25H,8H2/t11-,12+,14+,15+/m0/s1 |
Clé InChI |
JXHFAAZPOXUYIT-CTHBEMJXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)Cl |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC(C=O)C(C(C(CO)O)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


